

A Technical Guide to the Physicochemical Properties of Hydroxysafflor Yellow A

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Compound of Interest

Compound Name: *Hydroxysafflor yellow A*

Cat. No.: *B8056314*

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Hydroxysafflor yellow A (HSYA) is the principal bioactive flavonoid extracted from the flowers of *Carthamus tinctorius* L., commonly known as safflower.^{[1][2][3]} It is a C-glucosyl quinochalcone that has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.^{[1][4]} This technical guide provides a comprehensive overview of the physicochemical properties of HSYA, detailed experimental protocols for their determination, and a summary of its engagement with key cellular signaling pathways.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **Hydroxysafflor yellow A**.

Property	Value	References
Molecular Formula	C ₂₇ H ₃₂ O ₁₆	[1] [2] [3]
Molecular Weight	612.53 g/mol	[4] [5] [6] [7]
Appearance	Yellow or orange-yellow amorphous powder	[1] [2] [3]
Solubility	Highly soluble in water (≥ 100 mg/mL); Soluble in DMSO (≥ 61.3 mg/mL), Pyridine, Methanol, Ethanol; Sparingly soluble in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform.	[1] [2] [3] [4] [5] [6] [8]
pKa	Predicted value of 4.50 ± 1.00	[3]
Maximum UV Absorption (λ _{max})	403 nm	[1] [2]
Stability	Unstable under high temperature, alkaline conditions (especially pH 8-9), strong acidic conditions, and illumination. [1] [2] [3] [9] Its stability is improved by the addition of ethylenediamine tetra-acetic acid and ascorbic acid. [3]	

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of natural compounds like HSYA are crucial for reproducible research. The following sections outline standard methodologies.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound.

- **Preparation of Supersaturated Solution:** An excess amount of HSYA is added to a known volume of purified water in a sealed container.
- **Equilibration:** The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of HSYA in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at its λ_{max} of 403 nm.

Determination of the Acid Dissociation Constant (pKa)

The pKa of a compound can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

- **Potentiometric Titration:**
 - A solution of HSYA of known concentration is prepared in water.
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
 - A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa.
- **UV-Vis Spectrophotometry:**
 - A series of buffer solutions with a range of known pH values are prepared.
 - A constant concentration of HSYA is added to each buffer solution.
 - The UV-Vis absorbance spectrum of each solution is recorded.

- Changes in the absorbance at specific wavelengths, corresponding to the ionized and un-ionized forms of HSYA, are plotted against pH. The inflection point of this curve represents the pKa.

Stability Studies

The stability of HSYA can be assessed under various stress conditions, such as changes in pH, temperature, and light exposure.

- Preparation of HSYA Solutions: Solutions of HSYA are prepared in different buffer systems (e.g., pH 4, 7, 9) to evaluate pH-dependent stability.
- Incubation under Stress Conditions: Aliquots of the HSYA solutions are stored under different conditions:
 - Temperature: Samples are kept at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
 - Light: Samples are exposed to a controlled light source (e.g., a photostability chamber) while control samples are kept in the dark.
- Sample Analysis: At specified time intervals, samples are withdrawn, and the concentration of remaining HSYA is quantified by HPLC.
- Data Analysis: The degradation of HSYA often follows first-order kinetics.[9] The degradation rate constant (k) and half-life ($t_{1/2}$) can be calculated from the plot of the natural logarithm of the HSYA concentration versus time.

Signaling Pathways and Experimental Workflows

HSYA exerts its pharmacological effects by modulating a variety of cellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of HSYA.

Key Signaling Pathways Modulated by HSYA

HSYA has been shown to interact with multiple signaling pathways, which are central to its therapeutic effects. These include pathways related to inflammation, oxidative stress, apoptosis, and cell proliferation.



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Caption: Key signaling pathways modulated by HSYA.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the biological effects of HSYA on a specific cell line.



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Caption: General experimental workflow for in vitro evaluation of HSYA.

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